molecular formula C13H17NO2 B15266365 Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate

Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate

Cat. No.: B15266365
M. Wt: 219.28 g/mol
InChI Key: PLMPISOUDZWABT-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a methyl group attached to the phenyl ring and a carboxylate ester group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and methanol, and the reactions are carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts.

Major Products Formed

Scientific Research Applications

Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Biological Activity

Methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 4-methylphenyl group and a carboxylate moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor, modulating biochemical pathways involved in inflammation and other physiological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.
  • Receptor Interaction : It may bind to receptors affecting neurotransmitter release, which could be relevant for neuropharmacological applications .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies suggest that the compound can significantly reduce the production of pro-inflammatory mediators, such as prostaglandins, by inhibiting cyclooxygenase (COX) enzymes .
  • Anticancer Potential : Preliminary investigations have highlighted its potential in cancer therapy by impacting cell viability and proliferation in various cancer cell lines .
  • Neuropharmacological Effects : The compound's interaction with NMDA receptors suggests possible applications in treating neurological disorders characterized by excitotoxicity .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anti-inflammatory Activity : A study demonstrated that treatment with the compound led to a significant decrease in PGE2 levels in murine models of inflammation, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity Assessment : In vitro assays showed that the compound inhibited the growth of hepatocellular carcinoma cells, suggesting its potential utility in cancer therapy .

Data Tables

Biological ActivityEffectReference
Anti-inflammatoryDecreased PGE2 production
AnticancerInhibited cell proliferation
NeuropharmacologicalModulated NMDA receptor activity

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-(4-methylphenyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)13(12(15)16-2)8-3-9-14-13/h4-7,14H,3,8-9H2,1-2H3

InChI Key

PLMPISOUDZWABT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCN2)C(=O)OC

Origin of Product

United States

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